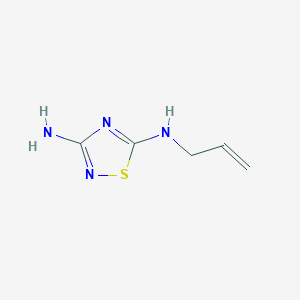

3-Amino-5-allylamino-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-N-prop-2-enyl-1,2,4-thiadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-3-7-5-8-4(6)9-10-5/h2H,1,3H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISXCAAYLVJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364873 | |

| Record name | 3-Amino-5-allylamino-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-16-5 | |

| Record name | 3-Amino-5-allylamino-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives with Carboxylic Acids and Phosphorus Pentachloride

One efficient method involves the solid-phase reaction of thiosemicarbazide with carboxylic acids and phosphorus pentachloride at room temperature. This approach yields 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted to synthesize 3-amino-5-allylamino-1,2,4-thiadiazole by selecting appropriate substituents.

- Mix molar ratios of thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (1 : 1–1.2 : 1–1.2) in a dry reaction vessel.

- Grind the mixture at room temperature until complete reaction occurs, forming a crude product.

- Treat the crude product with an alkaline solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product to obtain the pure thiadiazole derivative.

- Mild reaction conditions and short reaction time.

- Low equipment requirements.

- High yield (>91% reported).

- Low toxicity and cost of reagents, especially phosphorus pentachloride.

This method's solid-phase nature reduces solvent use and simplifies post-reaction processing, making it industrially attractive.

Alkylation and Rearrangement of 5-Allylamino-4-benzoyl-1,2,4-triazole-3-thione

A notable synthetic route to this compound involves the Dimroth rearrangement of 1,2,4-triazole derivatives under basic conditions:

- Synthesize 5-allylamino-4-benzoyl-1,2,4-triazole-3-thione by cyclization of bis-thiourea, itself formed from benzoyl isothiocyanate and allyl thiosemicarbazide.

- React this triazole-thione with primary alkyl halides in methanol containing potassium hydroxide.

- The reaction proceeds via cleavage of the triazole ring and recyclization to form the 1,3,4-thiadiazole ring.

- Alkylation occurs on the thiadiazole anion, yielding 3-alkyl-5-allylamino-1,3,4-thiadiazoles.

- Methanol solvent.

- Potassium hydroxide as base.

- Reflux for approximately 2 hours.

- The Dimroth rearrangement facilitates ring transformation from triazole to thiadiazole.

- The basic medium promotes ring cleavage and subsequent ring closure.

- The high stability of 5-amino-substituted 4-carbonyl-1,3,4-thiadiazoles drives the reaction forward.

Industrial Preparation via Reaction of Diazoacetonitrile with Hydrogen Sulfide

For related 5-amino-1,2,3-thiadiazoles, an industrially advantageous method involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base or hydrogen sulfide salts:

General Synthetic Strategies for 1,2,4-Thiadiazoles

While specific literature on this compound is limited, general approaches to 1,2,4-thiadiazole synthesis include:

- Cyclization of thiosemicarbazides or thiosemicarbazones with appropriate electrophiles.

- Rearrangement of triazole derivatives under basic conditions (as above).

- Tandem cycloaddition reactions involving sulfur-containing intermediates.

These methods emphasize the importance of controlling reaction conditions to favor the formation of the 1,2,4-thiadiazole ring with desired substitution patterns.

Data Table: Summary of Key Preparation Methods

Research Findings and Analysis

- The Dimroth rearrangement-based method (Method 2) is particularly relevant for synthesizing this compound due to the allylamino substituent's presence and the formation of the 1,2,4-thiadiazole ring system.

- The solid-phase grinding method (Method 1) offers a green chemistry approach with high yield and operational simplicity, suitable for scale-up.

- Industrial methods for related thiadiazoles (Method 3) demonstrate the potential for efficient synthesis but target a different thiadiazole isomer (1,2,3- vs. 1,2,4-thiadiazole).

- Characterization techniques such as NMR, elemental analysis, and X-ray crystallography confirm the structures and substitution patterns of the synthesized compounds.

- The choice of base, solvent, and temperature critically influences the reaction pathway and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-allylamino-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives with diverse functional groups.

Scientific Research Applications

Antimicrobial Activity

3-Amino-5-allylamino-1,2,4-thiadiazole and its derivatives exhibit notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring system can effectively inhibit various bacterial pathogens. For instance:

- Antibacterial Properties : Studies have shown that derivatives of thiadiazoles demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In one study, compounds derived from this compound exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics .

- Antifungal Activity : The compound also shows antifungal effects against strains such as Candida albicans, with some derivatives outperforming conventional antifungal agents in terms of efficacy .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Thiadiazoles have been linked to cytotoxic effects on cancer cells. For example:

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cell lines has been documented. It is believed that the presence of the thiadiazole ring enhances interaction with cellular targets involved in cancer progression .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions:

- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors such as acylhydrazines or thiocarbazides under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity .

- Alkylation Reactions : Alkylation of existing thiadiazole derivatives has been explored to create a library of compounds with varying biological activities. For instance, the reaction of 5-allylamino derivatives with alkyl halides has been reported to yield new derivatives with improved pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound:

| Substituent | Biological Activity | Comments |

|---|---|---|

| Alkyl groups | Enhanced antibacterial activity | Longer chains improve lipophilicity |

| Aromatic rings | Increased anticancer potential | Aromaticity aids in π-stacking interactions with DNA |

| Halogen atoms | Improved antifungal properties | Halogenation can enhance binding affinity |

Research has demonstrated that specific modifications to the thiadiazole core significantly influence biological activity. For example, introducing halogen atoms has been shown to enhance antimicrobial efficacy against resistant strains .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Development : A recent study synthesized a series of 3-amino derivatives and evaluated their antimicrobial properties against clinical isolates. The study found that certain derivatives displayed potent activity comparable to established antibiotics .

- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines (e.g., breast and lung cancer). The results indicated significant apoptosis induction at low concentrations .

Mechanism of Action

The mechanism of action of 3-Amino-5-allylamino-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division or signal transduction. The presence of the thiadiazole ring and amino groups allows for strong binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,2,4-thiadiazole: Lacks the allylamino group, resulting in different chemical reactivity and biological activity.

5-Allylamino-1,2,4-thiadiazole: Similar structure but without the amino group at the 3-position, leading to variations in its chemical and biological properties.

1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse substituents, each exhibiting unique properties and applications.

Uniqueness

3-Amino-5-allylamino-1,2,4-thiadiazole is unique due to the presence of both amino and allylamino groups, which confer distinct chemical reactivity and potential for functionalization. This dual functionality allows for the compound to be used in a wide range of applications, from medicinal chemistry to materials science, making it a valuable compound for further research and development.

Biological Activity

3-Amino-5-allylamino-1,2,4-thiadiazole is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its antimicrobial, anticancer, and antidepressant activities supported by various research findings.

Overview of Thiadiazole Derivatives

Thiadiazole compounds are known for their broad spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, anticancer, and antioxidant effects. The presence of amino and allylamino groups in these compounds enhances their pharmacological profiles. The synthesis of this compound can be achieved through various chemical pathways that typically involve the cyclization of thiosemicarbazides or similar precursors.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. For instance:

- Study Findings : A study reported that certain derivatives showed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli using agar diffusion methods .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | E. coli | 17 |

Anticancer Activity

The anticancer potential of thiadiazoles has been explored in various studies:

- Cell Viability Studies : A recent investigation demonstrated that several thiadiazole derivatives significantly reduced cell viability in cancer cell lines such as LoVo (human colorectal carcinoma) at concentrations as low as 200 μM .

- Mechanism : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|---|

| This compound | LoVo | 200 | <50 |

| Another Thiadiazole Derivative | A549 (lung cancer) | 100 | 60 |

Antidepressant Activity

The antidepressant effects of thiadiazole derivatives have also been documented:

- Behavioral Studies : Derivatives have shown significant reductions in immobility time in forced swim tests compared to standard antidepressants like imipramine .

- Effectiveness : Two specific derivatives demonstrated a decrease in immobility time by approximately 78% compared to imipramine's efficacy.

Case Studies

- Antimicrobial Efficacy : A study synthesized new derivatives of thiadiazoles and tested their activity against various bacteria. Compounds exhibited zones of inhibition ranging from 15 mm to over 20 mm against multiple strains .

- Anticancer Research : Another research focused on the synthesis of a series of thiadiazoles and evaluated their effects on cancer cell lines. The findings indicated that several compounds led to a significant reduction in viability across different concentrations .

Q & A

Basic: What are the standard synthetic routes for 3-Amino-5-allylamino-1,2,4-thiadiazole?

Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, nucleophilic substitution of 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione with allyl halides under reflux conditions in ethanol or DMF yields allylamino derivatives. Reaction optimization may include adjusting molar ratios (e.g., 1:1.2 for thione:haloalkane), reflux duration (4–8 hours), and purification via column chromatography . Another route involves refluxing triazole precursors with allylamine in the presence of acetic acid as a catalyst, followed by solvent evaporation and recrystallization .

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Answer:

Structural confirmation relies on:

- 1H/13C NMR : To identify allylamino protons (δ 5.1–5.8 ppm for CH2=CH–) and thiadiazole/triazole carbons.

- IR spectroscopy : Peaks at 3200–3400 cm⁻¹ (N–H stretching) and 1600–1650 cm⁻¹ (C=N/C=S).

- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the expected molecular weight.

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the solid state .

Advanced: How does tautomerism influence the reactivity and biological interactions of this compound?

Answer:

The compound may exist as amino or imino tautomers, affecting its electron density and binding to biological targets (e.g., enzyme active sites). Computational studies (DFT/B3LYP) in gas and solvent phases (using PCM models) predict relative tautomer stability. Experimental validation via UV-Vis in ethanol and solid-state X-ray analysis confirms the dominant tautomer, which is critical for rational drug design .

Advanced: How to address contradictions in pharmacological data across studies?

Answer:

Discrepancies in bioactivity data often arise from variations in:

- Tautomeric equilibria : Use NMR titration or pH-dependent UV studies to assess tautomer ratios under experimental conditions.

- Assay protocols : Standardize cell lines (e.g., HepG2 vs. HEK293) and inhibitor concentrations.

- Molecular docking parameters : Re-evaluate protein-ligand interactions using flexible docking algorithms to account for tautomer-specific binding .

Basic: What are common derivatives of this compound, and how are they applied in research?

Answer:

Key derivatives include:

- S-Alkylated analogs : Synthesized via nucleophilic substitution with haloalkanes, enhancing lipophilicity for membrane permeability studies .

- Metal complexes : Coordination with Cu(II) or Zn(II) ions improves antimicrobial activity, characterized by molar conductivity and magnetic susceptibility .

- Schiff bases : Condensation with aldehydes introduces π-conjugated systems for fluorescence-based sensing .

Advanced: What computational methods predict solvent effects on the compound’s stability?

Answer:

- Continuum solvation models (SMD, COSMO-RS) : Calculate solvation free energies to rank solvent compatibility.

- MD simulations : Assess conformational stability in explicit solvents (e.g., water, DMSO) over 100-ns trajectories.

- Hirshfeld surface analysis : Maps intermolecular interactions in crystalline phases to guide solvent selection for recrystallization .

Basic: How to optimize reaction yields during synthesis?

Answer:

- Catalyst screening : Use glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate cyclocondensation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates.

- Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., oxidation of allyl groups) .

Advanced: How is molecular docking used to design analogs with improved bioactivity?

Answer:

- Target selection : Prioritize kinases (e.g., GSK3β) based on thiadiazole’s known inhibitory activity.

- Docking protocols : Use AutoDock Vina with Lamarckian GA to account for ligand flexibility. Validate poses with MM-GBSA binding energy calculations.

- Pharmacophore mapping : Identify critical H-bond donors (NH₂) and π-π stacking regions (thiadiazole ring) for lead optimization .

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation of the allyl group.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., metal complexation).

- Waste disposal : Neutralize acidic byproducts with NaHCO3 before incineration .

Advanced: How to study nucleophilic substitution mechanisms in allylamino derivatives?

Answer:

- Kinetic studies : Monitor reaction progress via HPLC at 254 nm, calculating rate constants (k) under varying temperatures.

- Isotopic labeling : Use D2O in NMR to track proton exchange at reactive sites.

- DFT transition-state analysis : Identify intermediates (e.g., Meisenheimer complexes) using B3LYP/6-311++G(d,p) basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.